molecular formula C17H25NO2 B12688610 2,6-Dimethyl-1-piperidinepropanol benzoate CAS No. 93991-98-1

2,6-Dimethyl-1-piperidinepropanol benzoate

Cat. No.: B12688610
CAS No.: 93991-98-1
M. Wt: 275.4 g/mol
InChI Key: KWWDBLNKFRFBAP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-piperidinepropanol benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.43 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-piperidinepropanol benzoate involves the reaction of 2,6-dimethyl-1-piperidinepropanol with benzoic acid or its derivatives. One common method includes the esterification of 2,6-dimethyl-1-piperidinepropanol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride in benzene at low temperatures (0°C to 5°C) .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-piperidinepropanol benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-1-piperidinepropanol benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-1-piperidinepropanol benzoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where ester groups can influence the pharmacokinetics and pharmacodynamics of the compound.

Properties

CAS No.

93991-98-1

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(2,6-dimethylpiperidin-1-yl)propyl benzoate

InChI

InChI=1S/C17H25NO2/c1-14-8-6-9-15(2)18(14)12-7-13-20-17(19)16-10-4-3-5-11-16/h3-5,10-11,14-15H,6-9,12-13H2,1-2H3

InChI Key

KWWDBLNKFRFBAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CCCOC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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